molecular formula C19H22N2O3 B5709525 N-(2-methoxyphenyl)-4-(4-morpholinylmethyl)benzamide

N-(2-methoxyphenyl)-4-(4-morpholinylmethyl)benzamide

Cat. No. B5709525
M. Wt: 326.4 g/mol
InChI Key: XQNYUPVJODSNBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-4-(4-morpholinylmethyl)benzamide, also known as NM-2201, is a synthetic cannabinoid that belongs to the indole family. It was first synthesized in 2013 and has gained popularity in recent years due to its potential as a research chemical. NM-2201 is known for its cannabinoid-like effects, which have led to its use in scientific research.

Mechanism of Action

N-(2-methoxyphenyl)-4-(4-morpholinylmethyl)benzamide works by binding to the CB1 receptor in the brain, which is responsible for the psychoactive effects of cannabis. This results in the activation of the endocannabinoid system, which is involved in a wide range of physiological processes such as pain, mood, appetite, and sleep.
Biochemical and Physiological Effects
The effects of N-(2-methoxyphenyl)-4-(4-morpholinylmethyl)benzamide on the body are similar to those of cannabis. It has been shown to produce a range of effects, including relaxation, euphoria, and altered perception. The compound has also been shown to have analgesic properties, making it a potential treatment for pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-methoxyphenyl)-4-(4-morpholinylmethyl)benzamide in scientific research is its similarity to cannabis. This makes it a useful tool for studying the endocannabinoid system and its effects on the body. However, one limitation of using N-(2-methoxyphenyl)-4-(4-morpholinylmethyl)benzamide is its potential for abuse. The compound has not been approved for human consumption and should only be used in a laboratory setting.

Future Directions

There are several future directions for research involving N-(2-methoxyphenyl)-4-(4-morpholinylmethyl)benzamide. One area of interest is its potential as a treatment for pain. The compound has been shown to have analgesic properties, making it a potential alternative to traditional pain medications. Additionally, N-(2-methoxyphenyl)-4-(4-morpholinylmethyl)benzamide could be used to study the effects of cannabis on the body and its potential as a treatment for various medical conditions.
Conclusion
In conclusion, N-(2-methoxyphenyl)-4-(4-morpholinylmethyl)benzamide is a synthetic cannabinoid that has gained popularity in recent years due to its potential as a research chemical. The compound has been shown to have a range of effects on the body, including relaxation, euphoria, and analgesia. While there are limitations to its use, N-(2-methoxyphenyl)-4-(4-morpholinylmethyl)benzamide is a useful tool for studying the endocannabinoid system and its effects on the body. Further research is needed to fully understand the potential benefits and limitations of this compound.

Scientific Research Applications

N-(2-methoxyphenyl)-4-(4-morpholinylmethyl)benzamide has been used extensively in scientific research due to its potential as a research chemical. It is primarily used as a tool for studying the endocannabinoid system and its effects on the body. The compound has been shown to bind to the CB1 receptor, which is responsible for the psychoactive effects of cannabis.

properties

IUPAC Name

N-(2-methoxyphenyl)-4-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-23-18-5-3-2-4-17(18)20-19(22)16-8-6-15(7-9-16)14-21-10-12-24-13-11-21/h2-9H,10-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNYUPVJODSNBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-4-(morpholin-4-ylmethyl)benzamide

Synthesis routes and methods I

Procedure details

In an atmosphere of argon, morpholine (192 mg, 2.2 mmol) was dissolved in ether (5 ml) to which, with cooling in an ice bath, was subsequently added n-butyl lithium (1.45 ml, 1.52M, 2.2 mmol). After 5 minutes of stirring at room temperature, to this was added 4-chloromethyl-N-(2-methoxyphenyl)benzamide (276 mg, 1.0 mmol) at the same temperature. After adding THF (5 ml) and stirring for 2.5 hours at 60° C., the reaction solution was mixed with water (20 ml) and extracted with ethyl acetate. After removing insoluble materials by filtration, the organic layer was washed with water and saturated brine and then dried on anhydrous sodium carbonate. Thereafter, the solvent was removed by evaporation, and the resulting residue was purified by subjecting it to a silica gel column chromatography (ether) to obtain 128 mg (39.2%) of the title compound in the form of light yellow solid.
Quantity
192 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.45 mL
Type
reactant
Reaction Step Two
Name
4-chloromethyl-N-(2-methoxyphenyl)benzamide
Quantity
276 mg
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
39.2%

Synthesis routes and methods II

Procedure details

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COc1ccccc1NC(=O)c1ccc(CCl)cc1
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